

analytical methods for (R)-cyclopropyl(2-fluorophenyl)methanamine

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Compound of Interest

Compound Name: (R)-cyclopropyl(2-fluorophenyl)methanamine

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Topic: Comprehensive Analytical Profiling of **(R)-Cyclopropyl(2-fluorophenyl)methanamine**
Content Type: Advanced Application Note & Protocol Guide Audience: Senior Analytical Chemists, Process Development Scientists, and CMC Leads.[1]

Executive Summary & Strategic Context

(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: Analogous to 844470-82-2 for S-isomer) is a high-value chiral building block, frequently utilized in the synthesis of next-generation P2Y₁₂ inhibitors and 5-HT_{2C} receptor agonists.[1] Its structural rigidity, imparted by the cyclopropyl moiety, combined with the metabolic stability of the bioisosteric fluorine, makes it a critical scaffold in medicinal chemistry.[2]

However, the analytical control of this molecule presents distinct challenges:

- **Optical Purity:** The (R)-enantiomer often exhibits distinct pharmacological activity compared to the (S)-isomer; therefore, Enantiomeric Excess (ee) must typically exceed 99.5%. [1]
- **Basicity & Tailing:** The primary amine functionality (

) interacts strongly with residual silanols in stationary phases, necessitating specific mobile phase modifiers.

- UV Transparency: The lack of extended conjugation limits UV sensitivity, requiring low-wavelength detection or derivatization.[1]

This guide provides a validated, self-consistent analytical framework for the characterization, achiral purity, and chiral resolution of this target molecule.

Physicochemical Characterization Profile

Before chromatographic separation, the identity must be unequivocally established.

Table 1: Key Physicochemical Attributes

Attribute	Specification / Value	Method
Formula		High-Res MS
MW	165.21 g/mol	Calc.[1][3]
Appearance	Colorless to pale yellow oil (Free base) / White solid (HCl salt)	Visual
Solubility	Soluble in MeOH, EtOH, DMSO, DCM; Low in Water (Free base)	Gravimetric
Chirality	(R)-Configuration	X-Ray / Optical Rotation
UV Max	~210 nm, ~260 nm (weak)	PDA Spectrum

Spectroscopic Identification Protocol

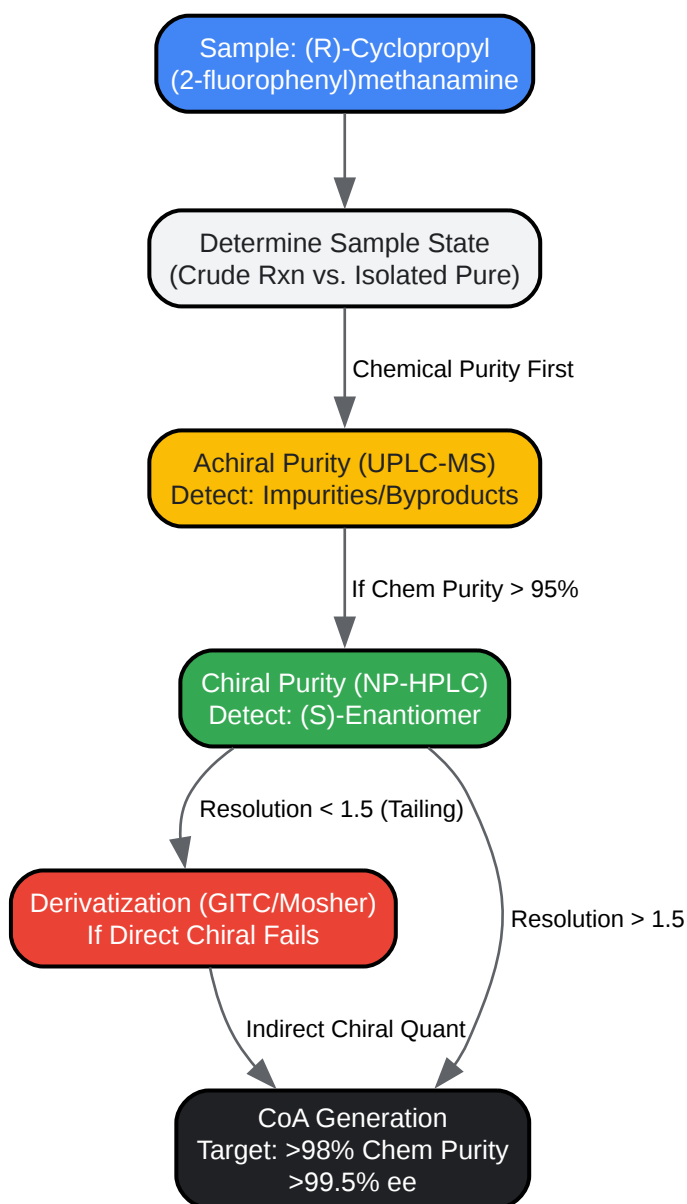
- NMR (376 MHz,

): The fluorine atom on the phenyl ring provides a clean diagnostic signal, typically appearing as a multiplet around -118.0 to -120.0 ppm.[1] This is distinct from the 4-fluoro isomer (~-115 ppm).[1]

- NMR (400 MHz, CDCl₃):
 - 7.40 – 7.00 (m, 4H, Ar-H)[1]
 - 3.65 (d, 1H, CH₂-NH₂), 1.20 (m, 1H, Cyclopropyl-CH)[1]
 - 0.60 – 0.30 (m, 4H, Cyclopropyl-CH₂)[1]
- Mass Spectrometry (ESI+):
 - Parent Ion m/z.[1]
 - Characteristic fragmentation: Loss of cyclopropyl group or ammonia (m/z - 41 or - 17).[1]

Analytical Workflow Logic

The following diagram illustrates the decision matrix for method selection during process development, ensuring that the correct tool is used at the correct stage (Crude vs. Final QC).



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Figure 1: Analytical Decision Matrix. Prioritizes chemical purity assessment before expensive chiral column usage to prevent fouling.

Protocol A: Achiral Purity by UPLC-MS

Purpose: To quantify synthetic byproducts (e.g., defluorinated analogs, ketones) prior to chiral analysis.

- Instrument: Waters Acquity UPLC or Agilent 1290 Infinity.

- Column: ACQUITY UPLC CSH C18 (mm, 1.7 μ m).[1]
 - Why CSH? Charged Surface Hybrid technology provides superior peak shape for basic amines under low pH conditions compared to standard BEH.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.[1]
 - B: 0.1% Formic Acid in Acetonitrile.[1]
- Gradient:
 - 0.0 min: 5% B[1]
 - 5.0 min: 95% B[1]
 - 7.0 min: 95% B[1]
 - 7.1 min: 5% B[1]
- Flow Rate: 0.4 mL/min.[1]
- Detection: UV @ 215 nm (primary), MS (ESI+, Scan 100-500 m/z).[1]
- Sample Prep: Dissolve 0.5 mg in 1 mL MeOH:Water (50:50).

Protocol B: Direct Chiral Resolution (The "Gold Standard") [1][2]

Purpose: Direct separation of (R) and (S) enantiomers without derivatization. Mechanism: Polysaccharide-based chiral stationary phases (CSPs) utilize hydrogen bonding and interactions.[1] The 2-fluorophenyl group creates a specific steric "cleft" interaction.[1]

Method Parameters

Parameter	Condition	Rationale
Column	Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))	Proven selectivity for benzylamines.[1]
Dimensions	mm, 5 µm	Standard analytical scale.[1]
Mobile Phase	n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)	Critical: DEA is mandatory to suppress silanol ionization and prevent amine tailing.[1]
Flow Rate	1.0 mL/min	Optimized for mass transfer in 5 µm particles.[1]
Temperature	25°C	Lower temp often improves chiral recognition (enthalpic control).[1]
Detection	UV @ 220 nm	Maximizes signal-to-noise for the phenyl ring.[1]
Retention	(S)-isomer: ~6.5 min (typical) (R)-isomer: ~8.2 min (typical)	Note: Elution order must be confirmed with a racemic standard.[1]

Step-by-Step Execution:

- System Passivation: Flush the system with 100% Isopropanol to remove any aqueous buffers.[1] Aqueous residues will destroy the Amylose coating.
- Equilibration: Pump Mobile Phase for 60 mins until baseline is flat.
- Blank Injection: Inject Mobile Phase to ensure no ghost peaks.
- Racemic Standard: Inject "Rac-Cyclopropyl(2-fluorophenyl)methanamine" to establish resolution (). Target

[1][3]

- Sample Injection: Inject the (R)-sample.
- Calculation:

[1][4]

Protocol C: Indirect Chiral Analysis (Derivatization)

Purpose: Used if the direct method fails (e.g., due to matrix interference) or to increase UV sensitivity. Reagent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).[1]

Reaction Workflow:

- Take 10 μ L of sample (10 mg/mL in Acetonitrile).
- Add 10 μ L of GITC solution (15 mg/mL in Acetonitrile).
- Add 10 μ L TEA (Triethylamine).
- Shake at Room Temp for 15 mins.
- Dilute to 1 mL with Acetonitrile.
- Analyze: Use a standard C18 column (Protocol A conditions).[1] The resulting diastereomers (thioureas) separate easily on achiral phases due to the large sugar moiety.

Troubleshooting & "Watch-Outs"

- Peak Tailing: If the amine peak tails (), increase the Diethylamine (DEA) concentration to 0.2%, or switch to Chiralpak IC (immobilized phase) which tolerates stronger solvents like DCM/EtOAc.
- Sample Instability: Free amines can absorb from air to form carbamates.[1] Analyze fresh or store as the HCl salt.

- Unknown Impurity @ RRT 0.9: Often the de-fluorinated analog (cyclopropyl(phenyl)methanamine).[1] Check MS for m/z 148 (vs 166).

References

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